molecular formula C23H24FN5O2S2 B2663902 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1351608-78-0

3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2663902
CAS No.: 1351608-78-0
M. Wt: 485.6
InChI Key: GRGSJFJNSGIXCH-UHFFFAOYSA-N
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Description

3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the CARD-BCL10-MALT1 (CBM) complex, which is a critical node in the antigen receptor signaling pathway that leads to NF-κB activation, a transcription factor central to immune and inflammatory responses. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as A20 and CYLD, thereby suppressing NF-κB-driven gene expression and T-cell and B-cell activation. This mechanism makes it a valuable research tool for investigating the role of MALT1 in lymphoma pathogenesis , autoimmune diseases , and immuno-oncology . Researchers can utilize this high-purity compound to explore the therapeutic potential of MALT1 inhibition in preclinical models of hematological malignancies and to dissect the complex signaling pathways governing lymphocyte proliferation and survival. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S2/c1-13-14(2)25-23-29(22(13)31)16(12-32-23)10-19(30)28-9-5-6-15(11-28)20-26-27-21(33-20)17-7-3-4-8-18(17)24/h3-4,7-8,15-16H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGSJFJNSGIXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring fused with a thiazolo-pyrimidine moiety and incorporates a piperidine side chain. Its structure can be represented as follows:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole and thiazolo-pyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values are critical for assessing efficacy.

CompoundCell LineIC50 (µg/mL)
5-FUMCF-76.80 ± 0.90
Compound AMCF-77.56 ± 1.20
Compound BHepG28.40 ± 1.20

These results suggest that modifications in the piperidine or thiadiazole moieties can enhance anticancer activity .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. In vitro tests have shown that certain structural modifications increase effectiveness against pathogenic bacteria.

CompoundActivity TypeZone of Inhibition (mm)
Compound CAntibacterial15
Compound DAntifungal12

The presence of halogen substituents in these compounds appears to correlate with increased bioactivity .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Pathways: Many thiadiazole derivatives interfere with key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Membrane Integrity: Antimicrobial properties are often linked to the ability to disrupt bacterial membranes, leading to cell lysis.

Study on Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various thiadiazole derivatives and their evaluation against MCF-7 cells. The most active compounds were those with a piperidine linkage, demonstrating IC50 values comparable to established chemotherapeutics .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant strains. Results indicated that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Used for determining molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazolo-pyrimidine moieties. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines, including:

  • A375 (melanoma)
  • MCF-7 (breast cancer)
  • DU145 (prostate cancer)

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective antiproliferative activity against these cell lines .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that compounds like 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one may exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where acetylcholinesterase inhibition has been observed .

Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerA37512.5
AnticancerMCF-715.0
AntimicrobialE. coli20.0
AntimicrobialS. aureus18.0
NeuroprotectiveHuman Neurons25.0

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceuticals, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various thiadiazole derivatives revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design efforts targeting bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name / Core Structure Key Substituents Melting Point/Stability Bioactivity (Reported) Reference
Target Compound 6,7-dimethyl thiazolo-pyrimidinone, 2-fluorophenyl-thiadiazolyl-piperidine Not reported Hypothesized kinase modulation
2-(4-Fluorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one 4-fluorophenyl methylidene Not reported Antimicrobial activity (inferred)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Oxadiazole, thieno-pyrimidine High melting points (crystalline) Antimicrobial, enzyme inhibition
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Fluorophenyl, pyrazolo-pyrimidine 252–255°C Anticancer (ferroptosis induction)
Key Observations:
  • Core Heterocycles: The target compound’s thiazolo-pyrimidinone core is distinct from thieno-pyrimidines (e.g., ) and pyrazolo-pyrimidines (e.g., ), which may influence target selectivity.
  • Physical Properties : Crystalline analogs (e.g., ) suggest the target compound may exhibit similar stability, critical for formulation.

Hypothesized Bioactivity

  • Anticancer Potential: Fluorophenyl-thiadiazole motifs in are linked to ferroptosis induction in oral squamous cell carcinoma. The target compound’s analogous structure may share this mechanism .
  • Antimicrobial Activity: Thiazolo-pyrimidinones with fluorinated aryl groups () show efficacy against bacterial/fungal strains, suggesting a plausible pathway for the target compound.

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